molecular formula C13H10IN3O B8154087 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole

5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole

Cat. No. B8154087
M. Wt: 351.14 g/mol
InChI Key: BKPANGHVSGGRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole is a useful research compound. Its molecular formula is C13H10IN3O and its molecular weight is 351.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiproliferative Activity in Cancer : A study by Minegishi et al. (2015) identified a compound, Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate 6m (GN39482), showing promising antiproliferative activity against human cancer cells, possibly due to its role as a tubulin polymerization inhibitor (Minegishi et al., 2015).

  • Serotonin 5-HT3 Receptor Antagonists : Bermudez et al. (1992) found that indazole and indoline are effective bioisosteres in the imidazole class of serotonin 5-HT3 receptor antagonists, indicating their potential in neuroscience and pharmacology (Bermudez et al., 1992).

  • Analgesic and Anti-inflammatory Activities : Research by Mosti et al. (1992) revealed that 1-Phenyl-1H-indazole derivatives exhibit superior analgesic and anti-inflammatory properties, with one compound showing significant anti-inflammatory activity in rats (Mosti et al., 1992).

  • Selective PI3K Inhibition : Norman (2012) discussed GSK-2269557, a selective PI3K inhibitor, which is a 6-aryl-4-(5-aminomethyloxazol-2-yl)indazole derivative. This compound has implications in cancer therapy (Norman, 2012).

  • Antiapoptotic Agents in Sepsis Treatment : A study by Lien et al. (2002) found that 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole derivatives show potential as effective antiapoptotic agents for treating sepsis and septic shock (Lien et al., 2002).

  • Inhibitors of Human SIRT2 in Cancer : Dukanya et al. (2020) indicated that newer oxadiazoles, particularly 2-(4-methoxyphenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole, show potential as SIRT2 inhibitors in liver cancer models, inducing apoptosis in cancer cells (Dukanya et al., 2020).

  • Synthesis of Iodo-1,2,3-triazoles : Li et al. (2017) developed a novel copper-catalyzed aqueous multicomponent synthetic method for preparing 5-iodo-1,2,3-triazoles. This method enables single-step dual modification of peptides and fast radioactive 125 I labeling from readily available materials (Li et al., 2017).

properties

IUPAC Name

5-iodo-1-(6-methoxypyridin-3-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O/c1-18-13-5-3-11(8-15-13)17-12-4-2-10(14)6-9(12)7-16-17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPANGHVSGGRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N2C3=C(C=C(C=C3)I)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1-(6-methoxypyridin-3-yl)-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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